molecular formula C7H4NO3- B1230867 6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate

6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate

Cat. No.: B1230867
M. Wt: 150.11 g/mol
InChI Key: BQEPLNUEGNSUTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-5-oxocyclohexa-1,3-diene-1-carboxylate is conjugate base of 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid. It is a conjugate base of a 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ketene-Ketene Interconversion

    6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate has been involved in ketene-ketene interconversion studies, which include thermal and photolytic reactions leading to the formation of various ketenes and cyclohexadienones (Koch, Blanch, & Wentrup, 2014).

  • Synthesis of Biologically Active Compounds

    This compound has been used in the synthesis of bis(thiadiazole/triazole) derivatives, showing promising antibacterial activities against various bacterial strains (Dabholkar & Ansari, 2008).

  • Crystal Structure Analysis

    The synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including its crystal structure, have been documented, offering insights into molecular configurations and intermolecular interactions (Sapnakumari et al., 2014).

  • Eco-Friendly Synthesis Approaches

    Research has focused on developing eco-friendly methods for synthesizing 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate, showcasing sustainable approaches in chemical synthesis (Proença & Costa, 2008).

  • Influenza Virus Research

    Derivatives of this compound have been studied for their inhibitory action against influenza virus sialidases, indicating potential therapeutic applications (Kerrigan, Pritchard, Smith, & Stoodley, 2001).

  • Catalysis and Electrochemistry

    Complexes involving this compound have been synthesized and studied for their structural properties, electrochemistry, and catalytic activities, highlighting its utility in diverse chemical reactions (Hohloch, Braunstein, & Sarkar, 2012).

Biological and Pharmaceutical Applications

  • Antibacterial Activity Studies

    The compound's derivatives have been investigated for their antibacterial activities, contributing to the development of new antimicrobial agents (Konovalova et al., 2021).

  • Anticancer and Antiviral Potential

    Research has explored the synthesis of new derivatives for potential applications in treating viral infections and cancer, highlighting the compound's role in pharmaceutical research (Teyssot et al., 2007).

Properties

Molecular Formula

C7H4NO3-

Molecular Weight

150.11 g/mol

IUPAC Name

6-imino-5-oxocyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H5NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,8H,(H,10,11)/p-1

InChI Key

BQEPLNUEGNSUTM-UHFFFAOYSA-M

SMILES

C1=CC(=O)C(=N)C(=C1)C(=O)[O-]

Canonical SMILES

C1=CC(=O)C(=N)C(=C1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate
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6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate
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Reactant of Route 5
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Reactant of Route 6
6-Imino-5-oxocyclohexa-1,3-diene-1-carboxylate

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